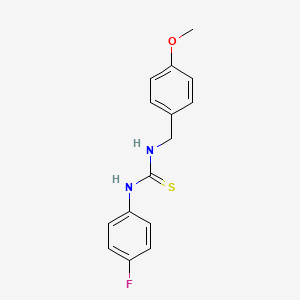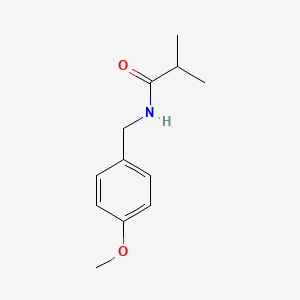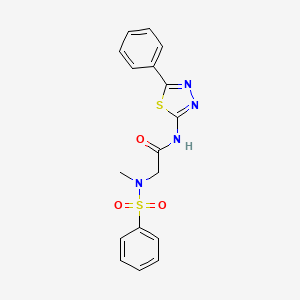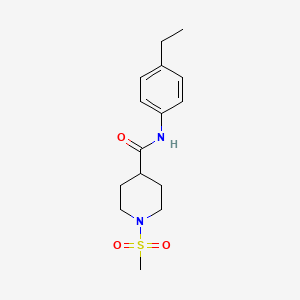![molecular formula C13H11ClN2O2S B5757076 3-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5757076.png)
3-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to have promising applications in various fields such as medicine, agriculture, and material science. In
Mécanisme D'action
The mechanism of action of 3-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes that play a role in inflammation and cancer development. It has also been found to have an inhibitory effect on the growth of certain cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various animal models. It has been found to have a low toxicity profile and does not cause significant adverse effects. It has been found to have an anti-inflammatory effect by reducing the levels of certain inflammatory markers in the blood. It has also been found to have an anti-cancer effect by inhibiting the growth of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide in lab experiments include its high purity, low toxicity, and potential anti-inflammatory and anti-cancer properties. However, its limitations include its high cost and limited availability.
Orientations Futures
There are several future directions for research on 3-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide. These include:
1. Further studies on the mechanism of action of this compound to better understand its anti-inflammatory and anti-cancer properties.
2. Studies on the potential use of this compound as a pesticide in agriculture.
3. Studies on the potential use of this compound as a corrosion inhibitor in material science.
4. Studies on the potential use of this compound in combination with other anti-inflammatory and anti-cancer drugs to enhance their efficacy.
5. Studies on the potential use of this compound in the treatment of other inflammatory and cancer-related diseases.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in various fields of scientific research. Its synthesis method is efficient and yields high-quality product. Its potential anti-inflammatory and anti-cancer properties make it a promising candidate for further research. However, its high cost and limited availability are significant limitations that need to be addressed. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 3-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide involves the reaction of 3-chlorobenzoic acid with 2-furfurylamine in the presence of thionyl chloride. The resulting product is then reacted with carbon disulfide and aqueous ammonia to obtain the final product. This synthesis method has been found to be efficient and yields high-quality product.
Applications De Recherche Scientifique
3-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide has been found to have promising applications in various fields of scientific research. In the field of medicine, this compound has been found to have potential anti-inflammatory and anti-cancer properties. In agriculture, it has been found to have potential use as a pesticide. In material science, it has been found to have potential use as a corrosion inhibitor.
Propriétés
IUPAC Name |
3-chloro-N-(furan-2-ylmethylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2S/c14-10-4-1-3-9(7-10)12(17)16-13(19)15-8-11-5-2-6-18-11/h1-7H,8H2,(H2,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWWPCAUSUMZGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC(=S)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816493 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-2-furamide](/img/structure/B5757007.png)
![ethyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5757021.png)


![4-[(3-bromo-4-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5757034.png)

![N,N-dimethyl-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B5757050.png)

![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5757059.png)

![N-(2-methylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5757068.png)
![N-benzyl-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5757090.png)
